![molecular formula C16H14BrNO4 B13191436 (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that features a bromine atom, a methoxy group, and a pyridin-2-ylmethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a methoxy-substituted phenyl compound, followed by the introduction of the pyridin-2-ylmethoxy group through nucleophilic substitution. The final step involves the formation of the acrylic acid moiety via a Heck or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridin-2-ylmethoxy group is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-[3-chloro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- (2E)-3-[3-fluoro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- (2E)-3-[3-iodo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
Uniqueness
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C16H14BrNO4 |
|---|---|
Peso molecular |
364.19 g/mol |
Nombre IUPAC |
(E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-9-11(5-6-15(19)20)8-13(17)16(14)22-10-12-4-2-3-7-18-12/h2-9H,10H2,1H3,(H,19,20)/b6-5+ |
Clave InChI |
RBOKGCMCFYYBRO-AATRIKPKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=N2 |
SMILES canónico |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


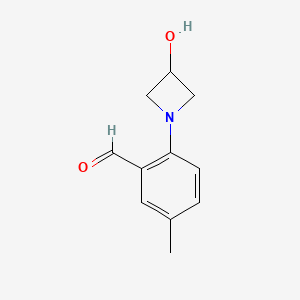
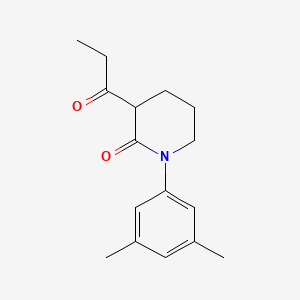
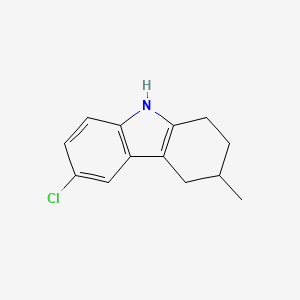
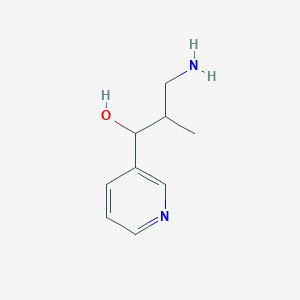

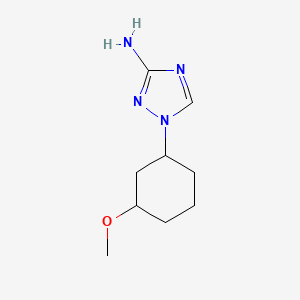
![3-[1-(Aminomethyl)cyclobutyl]oxan-3-OL](/img/structure/B13191397.png)
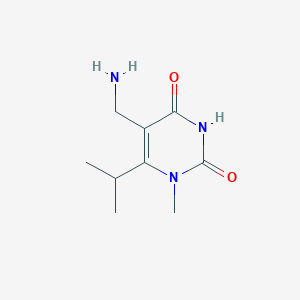

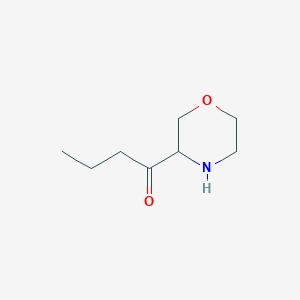
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)


![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)
